Methyl 2-(4-fluoro-2-methoxyphenyl)acetate
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Overview
Description
Methyl 2-(4-fluoro-2-methoxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group and a fluoro substituent on the aromatic ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-2-methoxyphenyl)acetate typically involves the esterification of 4-fluoro-2-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-fluoro-2-methoxyphenylacetic acid+methanolacid catalystMethyl 2-(4-fluoro-2-methoxyphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-fluoro-2-methoxybenzaldehyde or 4-fluoro-2-methoxybenzoic acid.
Reduction: 2-(4-fluoro-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-fluoro-2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-2-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active 4-fluoro-2-methoxyphenylacetic acid, which can then interact with biological targets. The fluoro and methoxy substituents influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluoro-2-nitrophenyl)acetate
- Methyl 2-(4-chloro-2-methoxyphenyl)acetate
- Methyl 2-(4-fluoro-2-hydroxyphenyl)acetate
Uniqueness
Methyl 2-(4-fluoro-2-methoxyphenyl)acetate is unique due to the combination of the fluoro and methoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-(4-fluoro-2-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
ZTPUBQUAEKODHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CC(=O)OC |
Origin of Product |
United States |
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